molecular formula C17H17FN4O3S B2959380 5-fluoro-2-methoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1448065-02-8

5-fluoro-2-methoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No. B2959380
CAS RN: 1448065-02-8
M. Wt: 376.41
InChI Key: FZTYHZZBOPJZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2-methoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17FN4O3S and its molecular weight is 376.41. The purity is usually 95%.
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Scientific Research Applications

Cyclooxygenase-2 Inhibition

A series of 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety has been synthesized, showing selective and potent cyclooxygenase-2 (COX-2) inhibitory activities. These compounds, including variants of the specified chemical structure, demonstrated significant anti-inflammatory activity in vivo, pointing towards their potential as COX-2 specific inhibitors, which could lead to new treatments for inflammation-related conditions (Pal et al., 2003).

Cytotoxic and Carbonic Anhydrase Inhibition Activities

Derivatives of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides have been synthesized and tested for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Some of these compounds showed promising cytotoxic activities, crucial for anti-tumor studies, and strong inhibition of human cytosolic isoforms of carbonic anhydrase, indicating their potential in cancer therapy (Gul et al., 2016).

Fluorometric "Turn-off" Sensing for Hg2+

A novel pyrazoline-based derivative was developed for metal ion selectivity using fluorometric detection. This compound demonstrated a significant decrease in fluorescence intensity upon interaction with Hg2+ ions, indicating its potential as a selective fluorometric "turn-off" sensor for mercury detection, which could have environmental monitoring applications (Bozkurt & Gul, 2018).

properties

IUPAC Name

5-fluoro-2-methoxy-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3S/c1-25-16-3-2-14(18)12-17(16)26(23,24)20-9-11-22-10-6-15(21-22)13-4-7-19-8-5-13/h2-8,10,12,20H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTYHZZBOPJZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-methoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

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